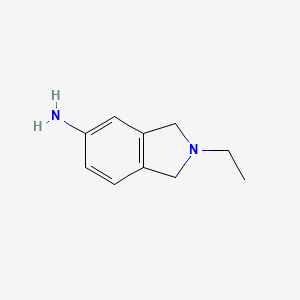

2-ethyl-2,3-dihydro-1H-isoindol-5-amine

説明

Structure

3D Structure

特性

IUPAC Name |

2-ethyl-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-12-6-8-3-4-10(11)5-9(8)7-12/h3-5H,2,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTKTLALJBGUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017463-79-4 | |

| Record name | 2-ethyl-2,3-dihydro-1H-isoindol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Recognition and Interaction Studies of 2 Ethyl 2,3 Dihydro 1h Isoindol 5 Amine Derivatives

Ligand-Target Binding Mechanisms in In Vitro Model Systems

The biological activity of isoindoline (B1297411) derivatives is rooted in their ability to bind with specific molecular targets, such as enzymes and receptors. In vitro studies and computational modeling have elucidated the intricate mechanisms governing these interactions.

Derivatives of isoindoline-1,3-dione, a related structural class, have been investigated as inhibitors of cyclooxygenase (COX) enzymes. Molecular docking studies have revealed the specific interactions that facilitate this binding. For instance, one derivative demonstrated a notable binding affinity for COX-2. Its isoindol-1,3(2H)-dione component engages with amino acid residues Leu352 and Ala523 through π-σ interactions and with Val523 via π-alkyl interactions. mdpi.com Furthermore, a carbonyl group in the linker portion of the molecule forms crucial hydrogen bonds with Arg120 and Tyr355, anchoring the ligand within the enzyme's active site. mdpi.com

In the context of neurodegenerative diseases, isoindoline-1,3-dione derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the cholinergic hypothesis of Alzheimer's disease. nih.gov In silico and in vitro testing of a series of these compounds identified potent inhibitors. For one derivative, a phenyl substituent on a piperazine (B1678402) ring was key to achieving a high inhibitory concentration (IC50) of 1.12 μM against AChE. nih.gov Another derivative, featuring a diphenylmethyl group, showed an IC50 of 21.24 μM against BuChE. nih.gov

The development of proteolysis targeting chimeras (PROTACs) represents another area where the specific binding of isoindoline-related structures is critical. PROTACs designed to degrade the Indoleamine 2,3-dioxygenase 1 (IDO1) protein utilize a ligand that binds to IDO1 to induce its degradation. nih.govacs.org The design of these molecules relies on a precise understanding of the ligand's interaction with the IDO1 active site, often guided by crystal structures of the target protein with an analogue ligand. acs.org

Table 1: In Vitro Binding and Inhibition Data for Isoindoline Derivatives

| Derivative Class | Target | Key Interacting Residues | Interaction Type | Observed Activity (IC50) | Reference |

|---|---|---|---|---|---|

| Isoindoline-1,3-dione | COX-2 | Arg120, Tyr355, Leu352, Val523, Ala523 | Hydrogen Bond, π-alkyl, π-σ | N/A (Docking Study) | mdpi.com |

| 1-H-isoindole-1,3(2H)-dione (phenylpiperazine derivative) | AChE | Not Specified | Inhibition | 1.12 μM | nih.gov |

| 1-H-isoindole-1,3(2H)-dione (diphenylmethyl derivative) | BuChE | Not Specified | Inhibition | 21.24 μM | nih.gov |

| 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide | Dopamine D2-like Receptors | Not Specified | Binding Affinity | 160 nM | nih.gov |

Structure-Mechanism Relationship (SMR) Studies of Isoindoline-Based Chemical Entities

Understanding the relationship between a molecule's structure and its biological mechanism (SMR) is fundamental to designing more effective and selective compounds. For isoindoline-based entities, SMR studies have provided critical insights into how specific chemical modifications influence their activity.

In the development of inhibitors for PI3Kγ, a series of isoindolin-1-one (B1195906) derivatives were analyzed using three-dimensional structure–activity relationship (3D-QSAR) methods. nih.gov These computational techniques generate contour maps that visualize how different chemical properties in specific regions of the molecule impact its inhibitory activity. For example, yellow contours in the models indicated regions where adding hydrophobic groups (like alkyl or aromatic rings) would be beneficial, enhancing hydrophobic interactions within the binding pocket. nih.gov Conversely, other colored contours highlighted areas where adding or removing hydrogen-bond donors or acceptors would favorably or unfavorably affect binding. nih.gov This type of analysis directly links structural features to the mechanism of inhibition at a molecular level.

Development of Molecular Probes and Sensors

The unique chemical properties of the isoindoline framework have been harnessed to create sophisticated tools for chemical and biological research, particularly in the development of molecular probes. mdpi.comnih.gov

Solvatochromism is a phenomenon where the color of a substance, specifically its absorption or emission spectrum, changes with the polarity of the solvent it is in. eurjchem.com This property is highly valuable for creating fluorescent probes that can report on the chemical nature of their microenvironment.

While research into indoline-based dyes is more common, the principles apply to the broader class of related heterocycles, including isoindolines. nih.govresearchgate.net Isoindole derivatives, formed through multicomponent reactions involving o-phthalaldehyde (B127526) (OPA) and thiols, are known to be fluorescent. acs.org This reaction can be adapted to create probes for detecting specific analytes. For example, a method using 19F-labeled chiral amines, OPA, and a target thiol generates diastereoisomeric isoindole derivatives. These derivatives produce distinct signals in 19F NMR spectroscopy, allowing for the sensitive detection and chiral discrimination of the thiol. acs.org

The development of solvatochromic probes is often aimed at visualizing biological environments. Probes are designed to exhibit changes in their fluorescence emission wavelength or lifetime in response to changes in local polarity, such as within a cell membrane. researchgate.netnih.gov For example, a class of indoline-derived solvatochromic probes was developed to monitor mitochondrial polarity. nih.gov The Stokes shift—the difference between the peak absorption and emission wavelengths—of these probes varies linearly with solvent polarity. researchgate.net This characteristic enables researchers to map the polarity of different cellular compartments and detect changes that occur during processes like apoptosis. nih.gov The design of these probes often involves creating a molecular structure with a significant change in dipole moment upon electronic excitation, a key requirement for strong solvatochromic effects. eurjchem.com

Table 2: Properties of Solvatochromic Probes Based on Related Scaffolds

| Probe Scaffold | Key Property | Application | Principle of Detection | Reference |

|---|---|---|---|---|

| Isoindole (formed in situ) | Formation of fluorescent diastereoisomers | Chiral discrimination of organothiols | Distinct signals in 19F NMR | acs.org |

| Indoline | Solvatochromism (polarity-sensitive fluorescence) | Probing mitochondrial polarity | Linear variation of Stokes shift with solvent polarity | nih.govresearchgate.net |

| Triazine | Unique solvatochromism | Detecting hydrogen-bond-donating solvents | Monitors hydrogen bonding independent of polarity | rsc.org |

Mechanistic Investigations and Elucidation of Reaction Pathways for 2 Ethyl 2,3 Dihydro 1h Isoindol 5 Amine Formation

Catalyst Cycle Elucidation in Transition Metal-Mediated Transformations

Transition metal catalysis is a powerful tool for the construction of heterocyclic frameworks, including the isoindoline (B1297411) system. Catalysts based on metals like palladium and rhodium are frequently employed, each operating through distinct, cyclical pathways.

Rhodium catalysts, for instance, can facilitate cascade reactions that lead to the formation of isoindole structures. acs.org A proposed catalytic cycle, often elucidated through Density Functional Theory (DFT) computations, may begin with the coordination of the rhodium catalyst to a diazo compound. acs.org This is followed by the extrusion of nitrogen gas to form a highly reactive rhodium carbene intermediate. This carbene can then react with a nitrile, which serves as a building block for the isoindole ring. The subsequent steps involve the formation of a nitrile ylide, which undergoes electrocyclization to form the heterocyclic core. The catalyst is regenerated at the end of the cycle, allowing it to participate in further transformations. acs.org

Palladium-catalyzed reactions, such as the intramolecular Heck reaction, also provide a reliable route to isoindoline derivatives. beilstein-journals.orgnih.gov This process typically involves the oxidative addition of an aryl or vinyl halide to a Palladium(0) complex, forming a Pd(II) intermediate. This is followed by an intramolecular migratory insertion of a tethered alkene or alkyne into the palladium-carbon bond, which forms the new ring. The final step is a β-hydride elimination or other termination event that releases the isoindoline product and regenerates the active Pd(0) catalyst.

| Catalyst Type | Reaction Class | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Rhodium(II) Carboxylates | Cascade Reaction / Cycloaddition | 1. Catalyst-Diazo Coordination 2. N₂ Extrusion to form Rh-Carbene 3. Reaction with Nitrile to form Nitrile Ylide 4. Electrocyclization 5. Catalyst Regeneration | acs.org |

| Palladium(0) Complexes | Intramolecular Heck Reaction | 1. Oxidative Addition of Aryl Halide to Pd(0) 2. Intramolecular Migratory Insertion 3. β-Hydride Elimination 4. Reductive Elimination to regenerate Pd(0) | beilstein-journals.orgnih.gov |

Identification and Characterization of Key Reaction Intermediates (e.g., Iminium Species, Nitrile Ylides)

The pathways to isoindoline formation are characterized by the transient existence of highly reactive intermediates. The trapping, and characterization of these species are paramount for confirming proposed mechanisms. Iminium ions and nitrile ylides are two such critical intermediates.

Iminium Species Iminium ions are key electrophiles in various cyclization reactions that form the isoindoline core. nih.gov In reactions analogous to the Pictet-Spengler synthesis, an iminium ion is generated in situ and subsequently attacked by an intramolecular aromatic nucleophile to forge the final heterocyclic ring. nih.gov The formation of the iminium species can be achieved through the condensation of a primary amine with an aldehyde or ketone, followed by protonation or reaction with a Lewis acid. wikipedia.org

In some syntheses, an isoindole can be protonated with a strong acid like trifluoroacetic acid (TFA) to quantitatively generate an isoindolium ion, which is a specific type of iminium species. nih.gov The formation of this intermediate can be directly observed and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, providing definitive evidence for its role in the reaction pathway. nih.gov

| Species | Diagnostic Signal (ppm) | Assignment | Significance |

|---|---|---|---|

| Isoindole Precursor | 7.10 (s) | Protons at C1 and C3 positions | Confirms formation of the initial isoindole. nih.gov |

| Isoindolium Intermediate (after TFA addition) | 9.30 (s, 1H) | Iminium C-H proton | Disappearance of the 7.10 ppm signal and appearance of new downfield and upfield signals confirms quantitative conversion to the electrophilic iminium species. nih.gov |

| 5.24 (s, 2H) | Protons at C1 position |

Nitrile Ylides Nitrile ylides are versatile 1,3-dipoles that feature prominently in the synthesis of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions. researchgate.netwikipedia.orgbeilstein-journals.org These reactive intermediates are generally not isolable but can be generated in several ways, including the photochemical ring-opening of 2H-azirines or through the reaction of metal carbenes with nitriles. acs.orgbeilstein-journals.org

In the context of isoindole synthesis, a rhodium vinylcarbene can react with a nitrile to generate a conjugated nitrile ylide. acs.org This intermediate possesses a specific geometry that facilitates a subsequent 1,7-electrocyclization, a step that builds the core isoindole ring system. acs.org The involvement of nitrile ylides allows for a significant increase in molecular complexity in a single, often catalytic, step. acs.org

Kinetic and Thermodynamic Analyses of Isoindoline-Forming Reactions

Understanding the kinetics and thermodynamics of a reaction provides deep insight into its feasibility, rate, and the distribution of products. Such analyses are performed using a combination of experimental techniques and computational modeling.

Kinetic Analysis Kinetic studies reveal the rate at which a reaction proceeds and how that rate is influenced by factors such as concentration, temperature, and catalysts. Methodologies like Reaction Progress Kinetic Analysis (RPKA) are used to study reaction properties, including reversibility. rsc.org For isoindoline-related syntheses, monitoring the concentration of reactants and products over time, often using spectroscopic methods like NMR or UV-Vis, can help determine the reaction order and rate constants. acs.org For instance, in the formation of isoindole derivatives from o-phthalaldehyde (B127526) (OPA), 19F NMR has been used to track the decrease in a labeled reactant, providing a means to evaluate the kinetics of bond formation. acs.org

Computational models based on the integration of kinetic differential equations can also be employed to rationalize the chemical and stereochemical outcomes of complex, multi-step reactions leading to heterocyclic products. rsc.org

Thermodynamic Analysis Thermodynamic analysis focuses on the energy changes that occur during a reaction, determining the position of equilibrium and the relative stability of reactants, intermediates, and products. Computational chemistry, particularly DFT, is a powerful tool for mapping the energy landscape of a reaction pathway. By calculating the Gibbs free energies (ΔG) of all transition states and intermediates, chemists can predict the most likely reaction pathway. acs.org

For example, in the rhodium-catalyzed formation of a 1H-isoindole, DFT calculations have shown that the formation of the key nitrile ylide intermediate is a highly exergonic process (energetically favorable), and have determined the activation energy required for the subsequent electrocyclization step. acs.org Similar analyses can be applied to understand the strain enthalpies of the five-membered ring fused to the benzene (B151609) ring, providing a quantitative measure of the molecule's stability. nih.gov

| Reaction Step | Species Type | Calculated Relative Gibbs Energy (kcal/mol) | Thermodynamic Implication |

|---|---|---|---|

| N₂ Extrusion from Diazo Compound | Transition State | +14.4 | Represents the primary energy barrier for initiating the catalytic cycle. acs.org |

| Formation of Rhodium Carbene | Intermediate | -12.5 | A stable intermediate formed after overcoming the initial barrier. acs.org |

| Formation of Nitrile Ylide | Intermediate | -46.6 | A very exergonic step, indicating a strong thermodynamic driving force for its formation. acs.org |

| 1,7-Electrocyclization | Transition State | -36.8 (relative to reactants) | The activation energy for the key ring-forming step. acs.org |

Computational and Theoretical Chemistry of the 2 Ethyl 2,3 Dihydro 1h Isoindol 5 Amine System

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern chemistry, offering a window into the electronic landscape of a molecule. For 2-ethyl-2,3-dihydro-1H-isoindol-5-amine, QM methods are employed to calculate its ground-state geometry, molecular orbital energies, and electron density distribution. These calculations are crucial for predicting the molecule's intrinsic reactivity.

Detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The energy and localization of the HOMO indicate the molecule's ability to donate electrons and suggest the most likely sites for electrophilic attack. Conversely, the LUMO's characteristics point to the molecule's capacity to accept electrons, identifying potential sites for nucleophilic attack. For this isoindoline (B1297411) derivative, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group, making these the most nucleophilic regions.

Reactivity descriptors, derived from QM calculations, quantify these predictions. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically red or yellow) and electron-poor (positive potential, typically blue) regions. In this compound, the most negative potential is anticipated around the amino group's nitrogen, confirming its role as a primary site for protonation and hydrogen bonding.

Table 1: Predicted QM-Based Reactivity Descriptors for this compound This table presents hypothetical but representative data based on typical QM calculations for similar aromatic amines.

| Descriptor | Predicted Value / Location | Implication |

|---|---|---|

| HOMO Energy | ~ -5.2 eV | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | ~ +0.5 eV | Suggests low propensity to accept electrons. |

| HOMO-LUMO Gap | ~ 5.7 eV | High gap suggests significant kinetic stability. |

| MEP Minimum | Located on the N atom of the 5-amino group | Primary site for electrophilic attack and H-bond donation. |

| MEP Maximum | Located on the hydrogens of the amino group | Site for nucleophilic interaction and H-bond acceptance. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful class of QM methods that balances computational cost with accuracy, making it ideal for exploring complex chemical reactions. DFT calculations can map out the entire potential energy surface for a given reaction, identifying stable intermediates and, crucially, the high-energy transition states that govern reaction rates. acs.orgnih.gov

For this compound, DFT studies can elucidate the mechanisms of various reactions. For instance, in electrophilic aromatic substitution, DFT can predict the regioselectivity by calculating the activation energies for substitution at different positions on the benzene (B151609) ring. The presence of the activating amino group and the fused dihydro-pyrrole ring directs the substitution, and DFT can quantify the preference for each possible isomer. Studies on related isoindoline systems have shown that substituents significantly influence the thermodynamic driving forces of reactions. acs.orgnih.gov

Furthermore, DFT is used to investigate the reaction pathways of the amine and isoindoline nitrogen atoms. This includes modeling reactions like N-alkylation, acylation, or participation in cycloaddition reactions. researchgate.netmdpi.com By calculating the Gibbs free energy of activation (ΔG‡) for competing pathways, researchers can predict the major products under specific reaction conditions without performing the experiment. mdpi.com

Table 2: Hypothetical DFT-Calculated Activation Energies for Electrophilic Bromination This table illustrates representative DFT results for predicting regioselectivity on the this compound ring.

| Position of Substitution | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|

| C4-position | 12.5 | Most favored product. |

| C6-position | 14.8 | Minor product. |

| C7-position | 18.2 | Disfavored product. |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Recognition

While QM methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how a molecule flexes, vibrates, and interacts with its environment.

For this compound, MD simulations are essential for conformational analysis. The ethyl group attached to the isoindoline nitrogen is flexible, and the five-membered pyrrolidine (B122466) ring can adopt various puckered conformations. MD simulations can sample these different conformations and determine their relative populations, providing a comprehensive understanding of the molecule's three-dimensional shape and flexibility.

In the context of medicinal chemistry, MD simulations are critical for studying molecular recognition—the interaction of the molecule with a biological target, such as a protein receptor or enzyme. nih.gov After an initial binding pose is predicted using molecular docking, MD simulations are run on the ligand-protein complex. These simulations can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, which correlates with the ligand's potency. researchgate.netnih.gov The amino group and the aromatic system of this compound are key features for forming such interactions.

In Silico Prediction of Spectroscopic Signatures for Advanced Structural Assignment

Computational methods can predict various spectroscopic properties, which serve as a powerful tool for structural elucidation and for interpreting experimental data. For this compound, these in silico predictions can provide a reference for NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and mass spectrometry data.

DFT calculations are commonly used to predict NMR spectra by computing the magnetic shielding tensors of each nucleus. These theoretical values can then be correlated with experimental spectra to confirm structural assignments. Similarly, calculation of the vibrational frequencies can help assign the peaks in an experimental IR spectrum to specific molecular motions.

In mass spectrometry, theoretical calculations can predict fragmentation patterns. More advanced techniques like ion mobility-mass spectrometry can be complemented by in silico predictions of the Collision Cross Section (CCS). The CCS is a measure of an ion's size and shape in the gas phase. Predicting the CCS for the protonated molecule [M+H]⁺ and other adducts provides an additional parameter for confident identification, especially in complex mixtures. Public databases provide such predicted data based on computational models. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data sourced from computational predictions available in public chemical databases. uni.lu

| Adduct Ion | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 163.12297 | 134.5 |

| [M+Na]⁺ | 185.10491 | 143.0 |

| [M+K]⁺ | 201.07885 | 139.9 |

| [M+NH₄]⁺ | 180.14951 | 156.8 |

Role As a Core Synthetic Intermediate and Building Block in Advanced Organic Chemistry

Precursor for Diverse Heterocyclic Architectures in Academic Research

The bifunctional nature of 2-ethyl-2,3-dihydro-1H-isoindol-5-amine, containing both a primary aromatic amine and a secondary aliphatic amine, makes it a suitable precursor for the synthesis of various fused heterocyclic systems. The primary amine at the 5-position can undergo a range of classical amine reactions, such as diazotization followed by substitution, acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions can be strategically employed to introduce new rings fused to the isoindoline (B1297411) core.

For instance, the reaction of an aromatic amine with dicarbonyl compounds or their equivalents is a common strategy for building nitrogen-containing heterocycles. While specific examples utilizing this compound are not extensively documented in leading academic journals, the reaction of a related compound, 5-amino-11H-isoindolo[2,1-a]quinazoline, with N-phenylmaleimide has been studied, showcasing the reactivity of the amino group in complex rearrangements and cycloadditions to form new polycyclic systems. This suggests that this compound could similarly react with appropriate electrophiles to generate novel, complex heterocyclic frameworks. The secondary amine in the isoindoline ring can also be functionalized, for example, through acylation or alkylation, further expanding the range of accessible derivatives.

Scaffold for Diversity-Oriented Synthesis (DOS) and Chemical Space Exploration

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry aimed at creating libraries of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. Scaffolds containing multiple points of diversification are highly valuable in DOS. The this compound structure is an excellent candidate for a DOS scaffold due to its two distinct amine functionalities.

The primary aromatic amine can be derivatized through reactions like amide bond formation, sulfonylation, or reductive amination. Simultaneously or sequentially, the secondary amine of the isoindoline ring can be modified. This allows for the generation of a large library of compounds from a single core structure by varying the reactants at each position. This approach enables the systematic exploration of the chemical space around the isoindoline core, which is a privileged scaffold found in many biologically active compounds.

While specific, large-scale DOS libraries based solely on this compound are not prominently featured in published literature, the principles of DOS are well-established for similar amine-containing scaffolds. The general strategy would involve parallel synthesis techniques where the isoindolamine core is reacted with diverse sets of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes/ketones, to rapidly generate a multitude of distinct final products for biological screening.

Contributions to Academic Research in Organic Materials (as a synthetic component, not material properties)

The incorporation of specific molecular fragments into polymers or other materials can impart desired electronic or functional properties. Aromatic amines are common building blocks for electroactive polymers and functional dyes. The structure of this compound, with its aromatic amine group, makes it a potential monomer for the synthesis of such materials.

For example, the primary amine could be used in polymerization reactions, such as the formation of polyamides or polyimines. The isoindoline unit would then be a recurring feature along the polymer backbone. The ethyl group on the isoindoline nitrogen could influence the solubility and processing characteristics of the resulting material. Although specific research detailing the use of this compound in the synthesis of organic materials is not readily found, the utility of similar aromatic amines in creating functional polymers is a well-established field of research. The presence of two amine groups also opens the possibility for creating cross-linked materials or network polymers.

Future Research Directions and Emerging Paradigms in 2 Ethyl 2,3 Dihydro 1h Isoindol 5 Amine Chemistry

Innovations in Synthetic Methodologies and Catalytic Systems

The development of efficient and sustainable synthetic routes is paramount for the advancement of chemical research. For 2-ethyl-2,3-dihydro-1H-isoindol-5-amine, future research will likely focus on novel catalytic systems that offer improved yields, selectivity, and greener reaction conditions compared to traditional methods.

Recent years have seen a surge in the development of metal-catalyzed reactions for the synthesis of N-heterocycles. researchgate.net These methods often provide milder reaction conditions and greater functional group tolerance. The synthesis of substituted isoindolines can be achieved through various catalytic approaches, including those that are still under exploration. For instance, α-azido carbonyl compounds with a 2-alkenylaryl moiety at the α-position are promising precursors for creating isoindole derivatives through 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates. acs.org

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. The development of solventless reaction conditions, as has been explored for other isoindoline (B1297411) derivatives, presents a promising avenue for the environmentally benign synthesis of this compound. researchgate.net The use of iodine-mediated reactions, which can utilize α-amino acids as versatile building blocks, also represents an innovative approach for constructing complex N-heterocyclic structures. rsc.org

| Catalytic System | Potential Advantages for Isoindoline Synthesis | General Applicability |

| Metal-Catalyzed Cyclization | High efficiency, stereoselectivity, functional group tolerance. researchgate.net | Widely used for N-heterocycles. |

| α-Azido Carbonyl Cycloaddition | Access to diverse isoindole and isoquinoline (B145761) derivatives. acs.org | Promising for complex heterocyclic synthesis. |

| Solventless Synthesis | Environmentally friendly, reduced waste. researchgate.net | Aligns with green chemistry principles. |

| Iodine-Mediated Reactions | Use of readily available α-amino acid building blocks. rsc.org | Innovative approach for N-heterocycle construction. |

Synergistic Integration of Computational and Experimental Approaches for Predictive Chemical Design

The convergence of computational modeling and experimental validation is a powerful paradigm in modern drug discovery and materials science. For this compound, this synergy can accelerate the design and discovery of new derivatives with tailored properties.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the biological activity and pharmacokinetic properties of novel isoindoline derivatives. nih.govbeilstein-journals.org These in silico approaches allow for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest potential for desired biological effects, such as enzyme inhibition or receptor binding. nih.gov For instance, molecular docking studies on isoindolinone derivatives have successfully identified potent urease inhibitors. nih.gov Similarly, computational tools can aid in the design of isoindoline-based molecules with potential applications in treating neurodegenerative diseases by targeting specific proteins. nih.gov

The predictive power of computational design is significantly enhanced when coupled with experimental validation. beilstein-journals.org Promising candidates identified through in silico screening can be synthesized and their biological activities evaluated in vitro and in vivo. This iterative cycle of design, synthesis, and testing allows for the refinement of computational models and the rational optimization of lead compounds.

| Computational Technique | Application in Isoindoline Research | Potential Outcome for this compound |

| Molecular Docking | Predicting binding affinity to biological targets. nih.govnih.gov | Identification of potential protein targets and lead optimization. |

| QSAR | Correlating chemical structure with biological activity. | Design of derivatives with enhanced potency and selectivity. |

| ADME Prediction | In silico evaluation of absorption, distribution, metabolism, and excretion. nih.gov | Prioritization of compounds with favorable drug-like properties. |

Exploration of Novel Molecular Interaction Mechanisms in Chemical Biology Research

The isoindoline scaffold is a versatile platform for the development of chemical probes to investigate complex biological processes. Future research on this compound and its derivatives will likely delve into their potential to modulate novel molecular interactions and serve as tools in chemical biology.

Isoindoline derivatives have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. nih.govdoaj.org These activities often stem from specific interactions with biological macromolecules such as enzymes and receptors. For example, certain isoindolinone derivatives act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and are important targets in cancer therapy. nih.gov The 5-amino group on the isoindoline ring of the title compound provides a key handle for derivatization, allowing for the attachment of various functional groups to probe and modulate different biological pathways.

The development of isoindoline-based chemical probes can facilitate the identification of new drug targets and the elucidation of disease mechanisms. By designing molecules that can selectively interact with specific proteins or cellular components, researchers can gain valuable insights into their functions and roles in health and disease. This area of research holds significant promise for expanding the therapeutic potential of the isoindoline class of compounds.

| Biological Target Class | Reported Activity of Isoindoline Derivatives | Potential Research Direction for this compound |

| Enzymes | Urease inhibition, Histone deacetylase (HDAC) inhibition. nih.govnih.gov | Design of selective enzyme inhibitors for various diseases. |

| Receptors | Dopamine D2 receptor affinity. researchgate.net | Development of probes for neurological and psychiatric disorders. |

| Protein-Protein Interactions | Modulation of cellular signaling pathways. | Creation of molecules to study and disrupt disease-related protein interactions. |

Q & A

Q. What statistical methods are critical for analyzing dose-response relationships in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。